molecular formula C15H28O3 B12959299 Methyl 14-oxotetradecanoate CAS No. 70219-57-7

Methyl 14-oxotetradecanoate

Cat. No.: B12959299
CAS No.: 70219-57-7
M. Wt: 256.38 g/mol
InChI Key: SDRQPLWGWWJJBZ-UHFFFAOYSA-N
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Description

Methyl 14-oxotetradecanoate is an organic compound with the molecular formula C15H28O3 It is a methyl ester derivative of tetradecanoic acid, featuring a ketone functional group at the 14th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 14-oxotetradecanoate can be synthesized through the radical addition of methyl 10-undecenoate to acrolein. The terminal oxo group is protected as an acetal, and the ester group is treated with the anion of dimethyl methylphosphonate to yield 2-(15-dimethoxyphosphynil-14-oxo-pentadecane)-1,3-dioxolane . This intermediate is then subjected to further reactions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-oxotetradecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 14-oxotetradecanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 14-oxotetradecanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 14-oxotetradecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70219-57-7

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

methyl 14-oxotetradecanoate

InChI

InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3

InChI Key

SDRQPLWGWWJJBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCC=O

Origin of Product

United States

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